4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide

Lipophilicity Membrane permeability ADME profiling

4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide (CAS 71795-54-5) is a synthetic small-molecule benzenesulfonamide derivative bearing a 4-amino substituent on the phenyl ring and an N-butyl chain at the imidazole 1-position. The compound has a molecular formula of C₁₃H₁₈N₄O₂S and a molecular weight of 294.37 g/mol, placing it within the drug-like chemical space defined by Lipinski's Rule of Five.

Molecular Formula C13H18N4O2S
Molecular Weight 294.38 g/mol
CAS No. 71795-54-5
Cat. No. B12931804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide
CAS71795-54-5
Molecular FormulaC13H18N4O2S
Molecular Weight294.38 g/mol
Structural Identifiers
SMILESCCCCN1C=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H18N4O2S/c1-2-3-9-17-10-8-15-13(17)16-20(18,19)12-6-4-11(14)5-7-12/h4-8,10H,2-3,9,14H2,1H3,(H,15,16)
InChIKeyCALFWSMWPOXSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide (CAS 71795-54-5): Core Structural Identity and Procurement-Relevant Profile


4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide (CAS 71795-54-5) is a synthetic small-molecule benzenesulfonamide derivative bearing a 4-amino substituent on the phenyl ring and an N-butyl chain at the imidazole 1-position . The compound has a molecular formula of C₁₃H₁₈N₄O₂S and a molecular weight of 294.37 g/mol, placing it within the drug-like chemical space defined by Lipinski's Rule of Five [1]. This compound belongs to a broader class of benzenesulfonamide-substituted imidazolyl compounds disclosed in U.S. Patent 5,620,999 for the treatment of inflammation and inflammation-associated disorders, particularly via selective cyclooxygenase-2 (COX-2) inhibition [2]. Its structural features—a primary aromatic amine, a sulfonamide linker directly attached to the imidazole 2-position, and an N-butyl hydrocarbon tail—confer a distinct physicochemical profile relevant to medicinal chemistry, chemical biology probe development, and specialty intermediate procurement .

Why 4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide Cannot Be Replaced by N-Benzyl or N-Dimethylaminoethyl Analogs Without Experimental Revalidation


Within the 4-amino-N-(1-substituted-imidazol-2-yl)benzenesulfonamide congener series, the N-1 substituent identity is the principal structural variable that controls lipophilicity, polar surface area, and conformational dynamics—three parameters that directly govern membrane permeability, metabolic stability, and target-binding thermodynamics . Substituting the N-butyl chain (logP = 3.80, PSA = 98.39 Ų) with an N-benzyl group (CAS 71795-52-3; XlogP = 1.8) reduces logP by approximately 2 log units, which may significantly alter partition coefficient-driven pharmacokinetics and off-target promiscuity profiles [1]. Conversely, replacing the neutral N-butyl tail with an N-dimethylaminoethyl group (CAS 71795-53-4) introduces a basic tertiary amine (logP = 2.56, PSA = 101.63 Ų), modifying ionization state at physiological pH and potentially redirecting molecular recognition toward different biological targets [2]. These divergent physicochemical trajectories mean that experimental binding, ADME, and functional assay results obtained for any single congener cannot be extrapolated to the N-butyl variant without confirmatory testing. Generic chemical substitution within this series would invalidate SAR continuity and compromise experimental reproducibility .

Quantitative Differential Evidence for 4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide (CAS 71795-54-5) Versus Closest Analogs


LogP Advantage: ~2-Unit Higher Lipophilicity vs. N-Benzyl Analog Enables Differential Membrane Partitioning

The target compound (CAS 71795-54-5) exhibits a computed logP of 3.80, compared to the N-benzyl analog (CAS 71795-52-3) with an XlogP of 1.8 [1]. This ~2 log-unit difference corresponds to an approximately 100-fold higher theoretical octanol-water partition coefficient for the N-butyl derivative. In drug discovery, logP values in the 3–4 range are often associated with enhanced passive membrane permeability, while logP < 2 can limit cellular uptake for intracellular targets [2].

Lipophilicity Membrane permeability ADME profiling

Polar Surface Area (PSA) Differentiation: Target Compound PSA of 98.39 Ų Sits Below Common CNS Penetration Threshold While Comparators Diverge

The computed topological polar surface area (tPSA) of the target compound is 98.39 Ų , which falls just below the widely cited 100 Ų threshold associated with favorable blood-brain barrier (BBB) penetration potential [1]. The N-dimethylaminoethyl analog (CAS 71795-53-4) has a PSA of 101.63 Ų, exceeding this threshold and potentially reducing CNS availability [2]. The N-benzyl analog, with an additional phenyl ring and 5 rotatable bonds, has a higher molecular weight (328.39 g/mol) and is expected to have a PSA above 100 Ų.

Polar surface area CNS penetration Drug-likeness

Patent-Documented Anti-Inflammatory Pharmacophore: N-Butyl Imidazole Benzenesulfonamide Class Coverage in US 5,620,999

U.S. Patent 5,620,999 (Weier et al., 1997) explicitly claims benzenesulfonamide-substituted imidazolyl compounds of Formula II wherein R¹ is selected from lower alkyl (including butyl) and R³ is amino, with demonstrated selective COX-2 over COX-1 inhibitory activity [1]. The patent describes these compounds as anti-inflammatory agents with reduced gastrointestinal side effects compared to conventional NSAIDs. Within this patent class, the N-butyl/4-amino substitution pattern is specifically enabled, distinguishing it from methyl or benzyl variants that may exhibit different isoform selectivity profiles [2].

COX-2 inhibition Anti-inflammatory Patent class

Conformational Flexibility of N-Butyl Chain vs. N-Benzyl Rigidity: Implications for Induced-Fit Binding and Entropic Penalty

The N-butyl substituent of the target compound contains 4 sp³-hybridized carbon atoms with 3 rotatable C–C bonds within the alkyl chain, providing substantial conformational flexibility . In contrast, the N-benzyl analog (CAS 71795-52-3) has only 1 rotatable bond connecting the phenyl ring to the imidazole, with the phenyl ring itself being conformationally restricted . This difference in degrees of conformational freedom (3 vs. 1 rotatable bond in the N-substituent) can produce differential entropic penalties upon target binding: the more flexible butyl chain may sample a broader conformational ensemble prior to binding, requiring greater entropic compensation upon complex formation, while the benzyl group is pre-organized [1].

Conformational dynamics Binding thermodynamics Structure-activity relationship

Primary Aromatic Amine (4-NH₂) Synthetic Handle: Differential Derivatization Capacity vs. 4-Methyl or 4-Chloro Analogs

The target compound bears a primary aromatic amine (4-NH₂) on the benzenesulfonamide ring, which serves as a nucleophilic handle for acylation, sulfonylation, reductive amination, and diazotization chemistry . This functional group is absent in the 4-methyl analog (CAS 71795-52-3 has a hydrogen; the 4-methyl analog is separately cataloged) and is distinct from the 4-chloro variant. The presence of two chemically differentiated amino groups—the 4-NH₂ on the phenyl ring and the sulfonamide NH linked to the imidazole—enables chemoselective derivatization strategies that are not possible with monosubstituted analogs [1].

Synthetic derivatization Chemical probe development Acylation

Procurement-Driven Application Scenarios for 4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide (CAS 71795-54-5)


Anti-Inflammatory Drug Discovery: COX-2 Selectivity Screening with the N-Butyl/4-Amino Pharmacophore

Procurement of this compound is most justified for medicinal chemistry programs pursuing selective COX-2 inhibitors within the benzenesulfonamide-imidazole chemotype space claimed by US 5,620,999. The N-butyl substituent at the imidazole 1-position, combined with the 4-amino group on the phenylsulfonamide, maps directly onto the pharmacophore described for selective COX-2 inhibition with reduced GI toxicity relative to non-selective NSAIDs [1]. Researchers should prioritize this compound over the N-benzyl analog when the goal is to maintain logP in the 3–4 range for optimal membrane partitioning while avoiding the metabolic liabilities associated with benzylic oxidation. In vitro COX-2 fluorescence polarization or human whole-blood assays are the recommended first-tier screening platforms. Note: direct quantitative Ki or IC₅₀ data for this specific compound against COX-2 have not been individually disclosed in the public domain; confirmatory in-house biochemical profiling is required.

Neuroscience Probe Development: Exploiting Sub-100 Ų PSA for Blood-Brain Barrier Penetration Potential

The target compound's tPSA of 98.39 Ų positions it below the empirical 100 Ų threshold associated with favorable CNS penetration [1]. For neuroscience-focused programs—such as targeting neuroinflammation, carbonic anhydrase isoforms expressed in the CNS (e.g., hCA VII, hCA XIV), or histamine H3 receptors—this compound merits prioritization over the N-dimethylaminoethyl analog (PSA = 101.63 Ų) [2]. Researchers characterizing CNS exposure should include this compound in parallel artificial membrane permeability assays (PAMPA-BBB) and MDCK-MDR1 transwell studies alongside the N-dimethylaminoethyl comparator to experimentally validate the predicted PSA-based permeability advantage.

Bifunctional Chemical Probe Synthesis: Exploiting the Dual-Amine Architecture for One-Step Bioconjugation

The presence of two chemically distinct NH groups—a primary aromatic amine (4-NH₂) and a sulfonamide NH—makes this compound a strategic choice for developing bifunctional probes [1]. The primary amine can be selectively acylated with biotin-NHS, fluorophore-NHS, or photoaffinity label precursors under mild conditions without affecting the sulfonamide NH, enabling single-step probe assembly. This is not feasible with the 4-methyl or 4-chloro analogs that lack a primary amine handle . Chemical biology groups synthesizing target-engagement probes or conducting chemoproteomic pull-down experiments should procure this compound specifically when the synthetic route requires orthogonal amine reactivity.

Carbonic Anhydrase Inhibitor Screening: Class-Inferred hCA IX/XII Antitumor Potential Requiring Isoform Selectivity Profiling

Benzenesulfonamide derivatives bearing imidazole-based substituents have been structurally and pharmacologically characterized as inhibitors of human carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and hCA XII [1]. The zinc-binding sulfonamide moiety, combined with the N-butyl imidazole tail that can engage the isoform-specific hydrophobic pocket, makes this compound a candidate for anticancer CA inhibitor screening . Researchers should compare its isoform selectivity profile (hCA I, II, IX, XII) against the N-benzyl and N-dimethylaminoethyl analogs using stopped-flow CO₂ hydration assays. Important caveat: no isoform-specific Ki data have been published for this exact compound; experimental determination is essential before drawing selectivity conclusions. This compound should not be procured as a validated CA inhibitor but as a structurally enabled starting point for focused SAR exploration.

Quote Request

Request a Quote for 4-Amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.